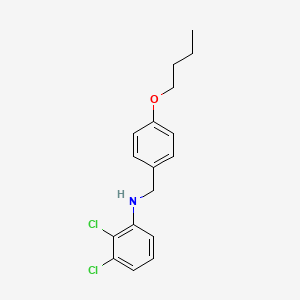

N-(4-Butoxybenzyl)-2,3-dichloroaniline

Description

N-(4-Butoxybenzyl)-2,3-dichloroaniline is a substituted aniline derivative characterized by a dichlorinated aromatic ring (2,3-dichloro substitution) and a 4-butoxybenzyl group attached to the nitrogen atom. 2,3-DCA (CAS 608-27-5) has a molecular weight of 162.02 g/mol, a melting point of 20–25°C, and is used in pharmaceuticals, pesticides, and polymer auxiliaries . The addition of the 4-butoxybenzyl moiety likely enhances its lipophilicity and alters its bioactivity compared to unsubstituted dichloroanilines.

Properties

IUPAC Name |

N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c1-2-3-11-21-14-9-7-13(8-10-14)12-20-16-6-4-5-15(18)17(16)19/h4-10,20H,2-3,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKMFCBQWUVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxybenzyl)-2,3-dichloroaniline typically involves the reaction of 4-butoxybenzyl chloride with 2,3-dichloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxybenzyl)-2,3-dichloroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

N-(4-Butoxybenzyl)-2,3-dichloroaniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

N-(4-Butoxybenzyl)-2,3-dichloroaniline is an organic compound classified as an aniline derivative. It features a butoxybenzyl group attached to the nitrogen atom of the aniline ring, alongside two chlorine atoms at the 2 and 3 positions of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, which is a critical mechanism in cancer treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of certain bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In terms of anticancer activity, studies have suggested that this compound may induce apoptosis in cancer cells. It appears to affect various signaling pathways associated with cell survival and proliferation. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cell lines.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, the safety profile of this compound must be considered. Toxicological studies have indicated that high doses can lead to adverse effects in animal models, including signs of toxicity such as lethargy and respiratory distress . The calculated LD50 values for related compounds suggest a need for careful dosage regulation in potential therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Butoxybenzyl)-3-chloro-4-fluoroaniline | Fluorine instead of chlorine at the 4 position | Similar antimicrobial effects |

| N-(4-Butoxybenzyl)-2-butanamine | Butanamine group instead of aniline ring | Reduced biological activity |

| 4-Butoxybenzyl alcohol | Lacks dichloroaniline moiety | Minimal biological activity |

This comparison highlights how structural variations influence biological properties and activities.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

Study 2: Cancer Cell Apoptosis Induction

In a separate study focusing on cancer treatment, this compound was tested on human breast cancer cell lines. Results showed that treatment with this compound led to a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant shift in cell cycle distribution towards apoptosis following exposure to varying concentrations of the compound.

Q & A

Q. What are the common synthetic intermediates and reaction conditions for preparing N-substituted 2,3-dichloroaniline derivatives?

- Methodological Answer : A typical synthesis involves coupling 2,3-dichloroaniline with substituted benzyl halides. For example, sulfonamide derivatives are synthesized by reacting 2,3-dichloroaniline with sulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl chloride) in stoichiometric ratios under reflux, followed by purification via ice-water quenching . For N-alkylation, intermediates like 4-butoxybenzyl chloride may be reacted with 2,3-dichloroaniline in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Q. How can isomers of dichloroaniline derivatives be distinguished analytically?

- Methodological Answer : Normal-phase liquid chromatography (NP-LC) with gradient elution (n-heptane/2-propanol, 99:1 to 19:81 over 4 min) at 43°C and UV detection (245 nm) effectively separates 2,3-dichloroaniline from positional isomers (e.g., 2,4-, 3,4-dichloroaniline). Retention times and peak areas are used for quantification . Table 1 : Chromatographic Conditions for Dichloroaniline Isomer Separation

| Parameter | Value |

|---|---|

| Mobile Phase | n-heptane/2-propanol gradient |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 43°C |

Q. What are the stability considerations for 2,3-dichloroaniline derivatives under environmental or biological conditions?

- Methodological Answer : Stability assays in sediment-water systems show that 2,3-dichloroaniline derivatives may form non-extractable residues (e.g., bound to organic matter) with minimal mineralization. For lab studies, radiolabeled compounds (e.g., [¹⁴C]-3,4-dichloroaniline) are used to track sorption kinetics and degradation products via liquid scintillation counting and LC/MS .

Advanced Research Questions

Q. How do microbial degradation pathways differ for 2,3-dichloroaniline compared to other dichloroaniline isomers?

- Methodological Answer : Pseudomonas fluorescens 26-K degrades 3,4-dichloroaniline via dehalogenation to 4-amino-2-chlorophenol, while Bacillus megaterium IMT21 metabolizes 2,3-dichloroaniline through dichloroaminophenol intermediates. Pathway specificity is confirmed via gene cloning (e.g., catechol 2,3-dioxygenase) and mutagenesis studies . Table 2 : Microbial Degradation Pathways of Dichloroanilines

| Organism | Substrate | Pathway Intermediate | Key Enzyme |

|---|---|---|---|

| Pseudomonas fluorescens | 3,4-Dichloroaniline | 4-Amino-2-chlorophenol | Dehalogenase |

| Bacillus megaterium | 2,3-Dichloroaniline | Dichloroaminophenol | Monooxygenase |

Q. What strategies mitigate contradictions in reported metabolic fates of dichloroaniline derivatives across biological systems?

- Methodological Answer : Discrepancies arise from species-specific enzymatic activity (e.g., plant vs. bacterial metabolism). In rice plants, 3,4-dichloroaniline forms glycosylated conjugates (e.g., N-(β-D-glucopyranosyl)-3,4-dichloroaniline), whereas bacteria produce hydroxylated or mineralized products. Cross-validation using isotopically labeled standards (e.g., [¹⁴C]-tracking) and comparative metabolomics (LC/MS/MS) resolves pathway conflicts .

Q. How can deuterated analogs of N-(4-Butoxybenzyl)-2,3-dichloroaniline enhance pharmacokinetic studies?

- Methodological Answer : Deuterium incorporation at stable positions (e.g., aromatic rings) improves metabolic stability and extends half-life. Synthetic routes involve reacting deuterated 2,3-dichloroaniline with 4-butoxybenzyl chloride in deuterated solvents (e.g., D₂O/DMF). Mass spectrometry (HRMS) and NMR validate deuteration efficiency .

Q. What advanced techniques characterize hydrogen-bonding patterns in N-substituted dichloroaniline crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions, such as N–H···O hydrogen bonds in sulfonamide derivatives. For example, 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide exhibits a monoclinic lattice with Z = 4. Density functional theory (DFT) calculations complement experimental data to model electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.